8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione is a complex organic compound that features a purine core structure substituted with a bromo group, a methyl group, and a thiazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the bromo and methyl groups. The thiazole-containing side chain is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, particularly at the bromo and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and methyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: An intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes.
8-Bromo-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione: A related compound with a thiadiazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione lies in its specific substitution pattern and the presence of the thiazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14BrN5O2S2 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H14BrN5O2S2/c1-6-5-22-12(14-6)21-4-3-18-7-8(15-10(18)13)17(2)11(20)16-9(7)19/h5,7-8H,3-4H2,1-2H3,(H,16,19,20) |
InChI Key |
MQOMGVCPKNGBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3C(N=C2Br)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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